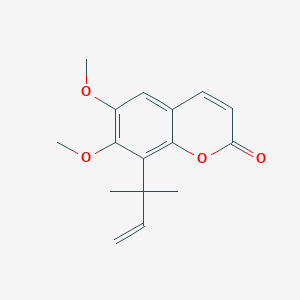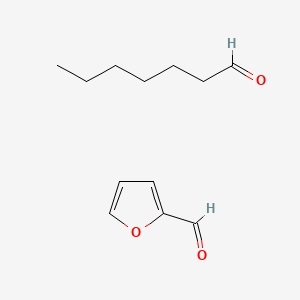
Furan-2-carbaldehyde;heptanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-carbaldehyde, also known as furfural, is an organic compound with the formula C(_5)H(_4)O(_2). It is a colorless liquid, although commercial samples are often brown. It has an aldehyde group attached to the 2-position of furan. Heptanal, on the other hand, is an aldehyde with the formula C(_7)H(_14)O. Both compounds are significant in various chemical processes and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Furan-2-carbaldehyde can be synthesized through several methods:
Vilsmeier Reaction: This involves the reaction of furan with DMF and POCl(_3) to produce furan-2-carbaldehyde.
Cleavage of Di(furan-2-yl)ethanedione: This method uses cyanide in D(_2)O as a solvent.
Decarboxylation of 2-(furan-2-yl)-2-oxoacetic acid: This involves the use of PPh(_3) and NEt(_3) in deuterated water.
Heptanal can be produced through the oxidation of heptane or by the hydroformylation of hexene.
Industrial Production Methods
Furan-2-carbaldehyde is primarily produced from agricultural byproducts like corncobs, oat, and wheat bran through acid hydrolysis. Heptanal is industrially produced via the hydroformylation of hexene, which involves the addition of a formyl group to hexene in the presence of a catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Furan-2-carbaldehyde can be oxidized to furan-2-carboxylic acid.
Reduction: It can be reduced to furan-2-methanol.
Substitution: It undergoes various substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Sodium borohydride (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)) are commonly used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Furan-2-carboxylic acid.
Reduction: Furan-2-methanol.
Substitution: Various substituted furans depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Furan-2-carbaldehyde and heptanal have numerous applications in scientific research:
Biology: It is used in the study of metabolic pathways and as a tracer in isotope labeling studies.
Industry: Both compounds are used in the production of fragrances and flavors. Furan-2-carbaldehyde is also used in the production of resins and as a solvent in petroleum refining.
Wirkmechanismus
The mechanism of action of furan-2-carbaldehyde involves its reactivity at the aldehyde group. It can form Schiff bases with amines, which are important intermediates in various chemical reactions. The furan ring can also participate in electrophilic aromatic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furfural: Similar to furan-2-carbaldehyde but derived from different sources.
Hydroxymethylfurfural: Another furan derivative with a hydroxymethyl group.
Methoxymethylfurfural: Similar to hydroxymethylfurfural but with a methoxy group.
Uniqueness
Furan-2-carbaldehyde is unique due to its versatility in synthetic chemistry and its availability from renewable resources. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
68411-59-6 |
|---|---|
Molekularformel |
C7H14O.C5H4O2 C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
furan-2-carbaldehyde;heptanal |
InChI |
InChI=1S/C7H14O.C5H4O2/c1-2-3-4-5-6-7-8;6-4-5-2-1-3-7-5/h7H,2-6H2,1H3;1-4H |
InChI-Schlüssel |
ZBPBSTCWSSOXIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=O.C1=COC(=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


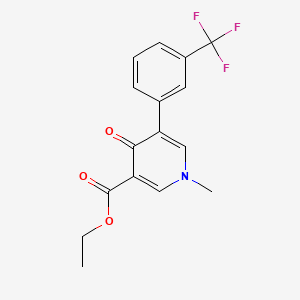


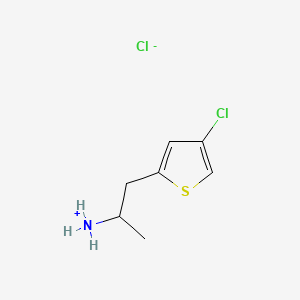

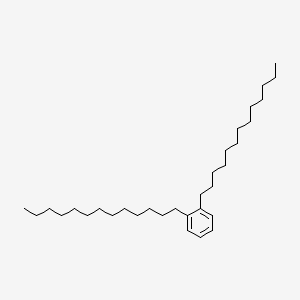
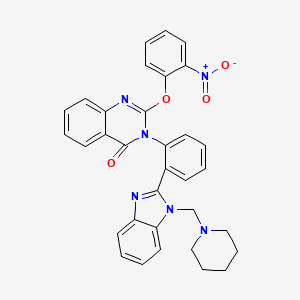

![Benzaldehyde, 4-[(4-methylphenyl)phenylamino]-](/img/structure/B13785151.png)
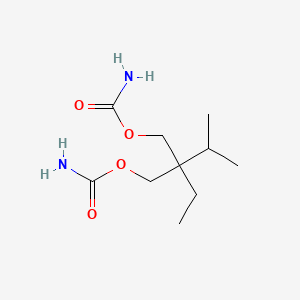

![Acetic acid, [3-(2-methoxy-5-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13785160.png)

